molecular formula C11H11BrO B2384892 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 67159-84-6

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B2384892
CAS No.: 67159-84-6
M. Wt: 239.112
InChI Key: YIFWUKQMDXTIFS-UHFFFAOYSA-N
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Description

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, also known as 6-Bromo-1-indanone, is an organic compound with a molecular weight of 211.07 g/mol. It is a colorless, crystalline solid that is soluble in organic solvents, including ethanol, chloroform, and acetone. 6-Bromo-1-indanone has a variety of uses, including as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It has also been used in laboratory experiments to study the mechanism of action of various drugs.

Scientific Research Applications

  • Synthesis and Properties of Related Compounds

    • 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one and its derivatives have been utilized in the synthesis of various brominated compounds with potential photochromic and photomagnetic properties. For instance, researchers synthesized and studied the properties of brominated bi-1H-indene derivatives, demonstrating significant changes in properties when hydrogen atoms in the methyl group on benzene rings were substituted by bromines (Chen et al., 2010).
  • Key Intermediate in Synthesis of Biologically Active Compounds

    • The compound has been recognized as an important intermediate in the synthesis of biologically active compounds. The stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, closely related to this compound, have been synthesized and studied for their configurations, providing insights into their use in the synthesis of biologically relevant molecules (Prysiazhnuk et al., 2021).
  • Investigation into Stability and Reactivity

    • Research has also focused on investigating the stability and reactivity of compounds structurally similar to this compound. For example, the stability of alkoxy-substituted inden-2-ones was studied, revealing insights into the stability factors of such compounds, which is essential for their application in various chemical syntheses (Bradshaw et al., 1991).
  • Involvement in Ring Enlargement Reactions

    • This compound has been involved in chemical reactions leading to ring enlargement. An N-heterocyclic carbene derived from indazole reacted with 2-bromo-2,3-dihydro-1Η-inden-1-one, leading to a hydroxyspiro[cinnoline-3,2'-inden]-1'-one through ring enlargement, highlighting its role in complex organic transformations (Schmidt et al., 2008).
  • Role in Synthesis of Phosphonates

    • It has been used in the synthesis of dimethyl (2,3-dihydro-1H-inden-6-ylamino) (substituted) methylphosphonates, showcasing its utility in creating compounds with potential applications in various fields, including medicinal chemistry (Reddy et al., 2014).
  • Application in Kinetic and Thermodynamic Studies

    • The compound has been a subject of kinetic and thermodynamic studies. Researchers synthesized dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate and conducted a detailed study of its kinetics and mechanism of formation, highlighting the importance of understanding the behavior of such compounds under different conditions (Asheri et al., 2016).

Properties

IUPAC Name

6-bromo-3,3-dimethyl-2H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFWUKQMDXTIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C1C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67159-84-6
Record name 6-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Bromine (0.2 ml, 3.8 mmol, 1.2 eq.) was added to a mixture of AlCl3 (1.04 g, 7.8 mmol, 2.5 eq.) and 3,3-dimethyl-indan-1-one (500 mg, 3.1 mmol) at 100° C. and the reaction mixture was heated at same temperature for 40-45 min. TLC (10% ethyl acetate/hexanes) showed the major product formation with little starting material and dibromo product. The reaction mass was quenched with crushed ice and extracted with ethyl acetate (3×50 ml). The organic part was separated, dried over Na2SO4 and evaporated under reduced pressure. The crude compound was purified by column chromatography (silica gel, 10% ethyl acetate/hexanes) to give the desired compound as a pale yellow solid. Yield: 27% (280 mg, 0.85 mmol).
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
27%

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